(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
“(3-(Difluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone” is a synthetic compound that has been researched for its potential therapeutic effects in various fields. The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H16F2N2O, with an average mass of 218.244 Da . The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Crystallographic and Conformational Analysis
The compound has been involved in crystallographic and conformational studies. For example, a variant of this compound was analyzed to determine its crystal structure and conformational properties. The five-membered pyrrolidine ring in the structure exhibited an envelope geometry, and weak intermolecular hydrogen bonding involving the carbonyl O atom was observed (Butcher et al., 2006). Similarly, another study synthesized boric acid ester intermediates with benzene rings, where the title compound was obtained through a substitution reaction, and its structure was confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed for molecular structure calculations, and the results were consistent with those determined by X-ray diffraction. The study also explored the molecular electrostatic potential and frontier molecular orbitals of the title compounds (Huang et al., 2021).
Organotin(IV) Complexes Synthesis and Characterization
This compound was also used in the synthesis and characterization of new organotin(IV) complexes. These complexes were examined through various analytical and spectral studies, and their in vitro antimicrobial activities were evaluated, showing that the organotin(IV) complexes have significant antibacterial activities and potential as drugs (Singh et al., 2016).
Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones
The compound was used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, important intermediates for the preparation of agrochemicals or medicinal compounds. The reaction involved N-substituted 4-methyl-2-pyrrolidinones or 4-diethoxyphosphoryl analogues with alkaline methoxide in methanol (Ghelfi et al., 2003).
Synthesis of Novel Derivatives
Furthermore, the compound was used in the synthesis of novel derivatives, such as sodium channel blockers and anticonvulsant agents. The synthesized derivatives were evaluated for their anticonvulsant activities by the maximal electroshock (MES) test and showed promising results, with some derivatives exhibiting higher protective indices than the reference drug phenytoin (Malik & Khan, 2014).
Mechanism of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds can have different biological profiles depending on the spatial orientation of substituents and the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)8-2-4-14(6-8)10(15)7-1-3-13-5-7/h7-9,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOMBYINIHDFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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